molecular formula C11H16BrN B1340986 1-(4-Bromophenyl)-N-ethylpropan-1-amine CAS No. 915923-68-1

1-(4-Bromophenyl)-N-ethylpropan-1-amine

Cat. No.: B1340986
CAS No.: 915923-68-1
M. Wt: 242.16 g/mol
InChI Key: BSQJEEMOEQKIAK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-ethylpropan-1-amine is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position, and the ethylamine chain is attached to the propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N-ethylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-bromobenzyl cyanide with ethylamine, followed by reduction of the resulting nitrile to the primary amine. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanide, facilitating the nucleophilic attack by ethylamine. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing lithium aluminum hydride as the reducing agent .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)-N-ethylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-ethylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing signal transduction pathways. The presence of the bromine atom enhances its binding affinity and selectivity for certain receptor subtypes, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoamphetamine: Similar structure but lacks the ethyl group on the amine chain.

    4-Bromomethamphetamine: Similar structure with a methyl group instead of an ethyl group on the amine chain.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains additional methoxy groups on the phenyl ring.

Uniqueness

1-(4-Bromophenyl)-N-ethylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The combination of the bromine atom and the ethylamine chain enhances its potential as a research tool and a precursor for the synthesis of novel compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-11(13-4-2)9-5-7-10(12)8-6-9/h5-8,11,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQJEEMOEQKIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586097
Record name 1-(4-Bromophenyl)-N-ethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-68-1
Record name 1-(4-Bromophenyl)-N-ethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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